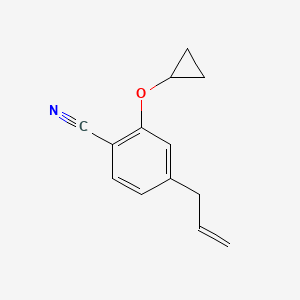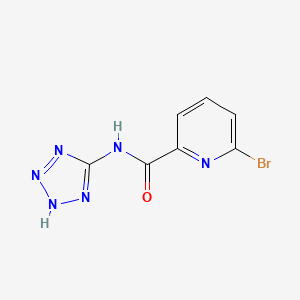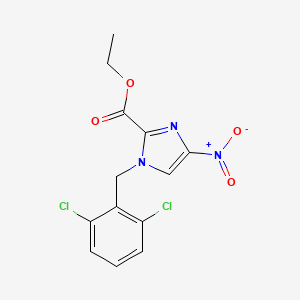
(1S)-2,3-dihydro-1H-indene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound that belongs to the class of indanols This compound is characterized by a hydroxyl group attached to the indane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hydroxy-1-indanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.
Reduction: 2,3-dihydro-1H-indan-1-ol.
Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.
Aplicaciones Científicas De Investigación
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-1-indanone
- 2,3-dihydro-1H-indan-1-ol
- 4-chloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and indane ring systems. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(1S)-2,3-dihydro-1H-indene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1 |
Clave InChI |
WMHPYZJGUKCADC-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C([C@H]1O)C=CC=C2O |
SMILES canónico |
C1CC2=C(C1O)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















